Noribogaine Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H32N2O7 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20?,21?,22?,23?,25?/m1/s1 |

InChI Key |

UBYGDSNVKWHTFB-IHRYNBHOSA-N |

Isomeric SMILES |

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Noribogaine Glucuronide: A Comprehensive Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical Structure, Properties, and Metabolic Profile of a Key Ibogaine Metabolite

Introduction

Noribogaine, the primary active metabolite of the psychoactive compound ibogaine, is a subject of significant interest in the field of addiction research and drug development. Its formation and subsequent metabolism are critical to understanding the long-term effects and safety profile of ibogaine. A key step in the clearance of noribogaine is its conjugation with glucuronic acid to form noribogaine glucuronide. This technical guide provides a detailed overview of the chemical structure, properties, and metabolic pathways related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is formed through the enzymatic attachment of a glucuronic acid moiety to the hydroxyl group of noribogaine. This process, known as glucuronidation, significantly increases the water solubility of the molecule, facilitating its excretion from the body.

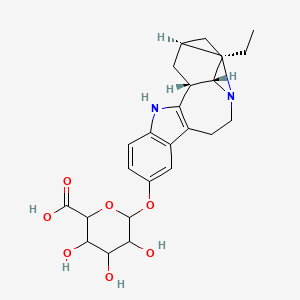

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound

(A visual representation of the chemical structure would be placed here in a full whitepaper)

A summary of the key chemical and physical properties of noribogaine and its glucuronide metabolite is provided in the table below for easy comparison.

| Property | Noribogaine | This compound |

| Molecular Formula | C₁₉H₂₄N₂O | C₂₅H₃₂N₂O₇[1] |

| Molecular Weight | 296.41 g/mol | 472.5 g/mol [1] |

| IUPAC Name | (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol | 6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| CAS Number | 481-88-9 | 1628118-68-2 |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | Predicted to be highly water-soluble |

| pKa (Predicted) | Basic pKa ~9.5 (tertiary amine), Acidic pKa ~10.5 (phenol) | Basic pKa ~9.5 (tertiary amine), Acidic pKa ~3.5 (carboxylic acid) |

| LogP (Predicted) | ~3.5 | ~1.5 |

Metabolic Pathway and Experimental Workflow

The metabolic conversion of ibogaine to noribogaine and its subsequent glucuronidation is a critical pathway influencing the pharmacokinetic and pharmacodynamic profile of ibogaine.

Metabolic Pathway

The metabolic journey begins with the O-demethylation of ibogaine to noribogaine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Noribogaine then undergoes Phase II metabolism through glucuronidation, where a glucuronic acid molecule is attached to the phenolic hydroxyl group of noribogaine. This reaction is mediated by UDP-glucuronosyltransferases (UGTs).

Experimental Workflow for In Vitro Glucuronidation Analysis

The following diagram outlines a typical experimental workflow for studying the in vitro formation of this compound using human liver microsomes.

Experimental Protocols

In Vitro Formation of this compound using Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of noribogaine.

Materials:

-

Human liver microsomes (pooled)

-

Noribogaine solution (in a suitable solvent like methanol or DMSO)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) solution

-

Magnesium chloride (MgCl₂) solution

-

Alamethicin solution

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (final concentration ~0.5 mg/mL), MgCl₂ (final concentration ~8 mM), and alamethicin (final concentration ~25 µg/mL) in Tris-HCl buffer.

-

Pre-incubate the mixture on ice for 15-30 minutes to allow for the permeabilization of the microsomal membrane by alamethicin.

-

Add the noribogaine substrate to the reaction mixture to achieve the desired final concentration.

-

Initiate the reaction by adding UDPGA (final concentration ~5 mM).

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., up to 120 minutes, with time points taken to assess linearity).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the protein.

-

Collect the supernatant for analysis.

Quantification of this compound by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate noribogaine and this compound from other matrix components.

-

Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min)

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Noribogaine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z 473.2) -> Product ion (m/z 297.2)

-

-

Internal Standard: A suitable deuterated analog of noribogaine or another structurally similar compound.

Pharmacological Properties and Signaling Pathways

While the pharmacology of noribogaine has been extensively studied, there is a notable lack of data on the direct pharmacological activity of this compound. It is generally presumed that glucuronidation is a detoxification pathway that renders the parent compound inactive and facilitates its excretion.[2][3][4] This is due to the increased polarity and size of the glucuronide conjugate, which typically hinders its ability to cross the blood-brain barrier and interact with central nervous system receptors.

However, it is important to note that some glucuronide metabolites of other drugs have been shown to possess pharmacological activity.[2] To date, no studies have specifically reported significant biological activity or receptor binding for this compound.

The primary signaling pathways of interest are those affected by the parent compound, noribogaine. Noribogaine is known to interact with several receptor systems, including:

-

Opioid Receptors: Noribogaine is a biased agonist at the kappa-opioid receptor (KOR) and also interacts with mu-opioid receptors.[5]

-

Serotonin Transporter (SERT): Noribogaine is a potent inhibitor of SERT.[5]

-

NMDA Receptors: Noribogaine acts as a weak antagonist at the NMDA receptor.[5]

The glucuronidation of noribogaine is expected to terminate its interaction with these signaling pathways.

Conclusion and Future Directions

This compound is the major clearance metabolite of noribogaine. Its chemical properties are characterized by a significant increase in polarity compared to its parent compound, facilitating its elimination from the body. The in vitro study of its formation is well-established, providing a valuable tool for drug metabolism and pharmacokinetic studies.

A significant knowledge gap remains concerning the direct pharmacological activity of this compound. While it is likely inactive, dedicated studies to confirm this would be beneficial for a complete understanding of the pharmacology of ibogaine and its metabolites. Future research should focus on synthesizing sufficient quantities of this compound for in vitro and in vivo pharmacological profiling to definitively assess its biological activity and potential contribution to the overall effects of ibogaine.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation - Wikipedia [en.wikipedia.org]

- 5. Noribogaine - Wikipedia [en.wikipedia.org]

In Vitro Synthesis of Noribogaine Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro synthesis of noribogaine glucuronide, the major phase II metabolite of noribogaine. Noribogaine is the primary active metabolite of the psychoactive alkaloid ibogaine. Understanding the glucuronidation of noribogaine is crucial for characterizing its metabolic fate, assessing potential drug-drug interactions, and developing safer therapeutic strategies.

This document details the enzymatic synthesis using human liver microsomes, including reaction kinetics and a protocol for identifying the specific UDP-glucuronosyltransferase (UGT) isoforms involved in this metabolic pathway.

Metabolic Pathway of Ibogaine to this compound

Ibogaine undergoes metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form its active metabolite, noribogaine.[1] Subsequently, noribogaine is further metabolized via glucuronidation. This phase II metabolic process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate a glucuronic acid moiety to noribogaine, increasing its water solubility and facilitating its excretion from the body.[2]

Enzymatic Synthesis using Human Liver Microsomes

The in vitro synthesis of this compound can be readily achieved using human liver microsomes (HLMs), which contain a rich complement of UGT enzymes.

Michaelis-Menten Kinetics

The enzymatic conversion of noribogaine to its glucuronide in human liver microsomes follows Michaelis-Menten kinetics. The apparent kinetic parameters for this reaction have been determined as follows:

| Parameter | Value | Unit |

| Vmax (Maximum Velocity) | 0.036 ± 0.0008 | nmol/min/mg microsomal protein |

| Km (Michaelis Constant) | 305 ± 15.8 | µM |

| Catalytic Efficiency (Vmax/Km) | 0.12 | µl/min/mg microsomal protein |

Data sourced from a 2021 study on (nor)ibogaine-induced cardiotoxicity.[3]

Experimental Protocol: Glucuronidation Assay with HLMs

This protocol outlines the steps for the in vitro synthesis of this compound using pooled human liver microsomes.

Materials:

-

Noribogaine

-

Pooled Human Liver Microsomes (HLMs)

-

Uridine 5′-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as listed in the table below. The total volume for this example is 200 µl.

| Component | Stock Concentration | Final Concentration | Volume for 200 µl Reaction |

| Tris-HCl (pH 7.4) | 1 M | 100 mM | 20 µl |

| Human Liver Microsomes | 20 mg/ml | 0.5 mg/ml | 5 µl |

| Alamethicin | 2.5 mg/ml in DMSO | 25 µg/ml | 2 µl |

| MgCl₂ | 800 mM | 8 mM | 2 µl |

| UDPGA | 500 mM | 5 mM | 2 µl |

| Noribogaine | 10 mM in DMSO | 50 µM (example) | 1 µl |

| Water | - | - | 168 µl |

-

Alamethicin Treatment: Place the samples on ice for 30 minutes to allow the pore-forming peptide alamethicin to permeabilize the microsomal membrane, which enhances the activity of the UGT enzymes.[3]

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes.[3]

-

Initiation of Reaction: Start the reaction by adding noribogaine from a concentrated stock solution.

-

Incubation: Incubate the reaction at 37°C for a predetermined time. The reaction rate for this compound formation has been shown to be linear for up to 120 minutes.[3]

-

Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 40 µl for a 200 µl reaction).

-

Sample Processing: Centrifuge the samples at high speed (e.g., 18,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.[3]

-

Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method, such as LC-MS/MS.

Identification of UGT Isoforms Involved in Noribogaine Glucuronidation

To identify the specific UGT isoforms responsible for noribogaine glucuronidation, a screening assay using a panel of recombinant human UGT enzymes is recommended.

Experimental Protocol: UGT Isoform Screening

Materials:

-

Noribogaine

-

Panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

UDPGA, trisodium salt

-

MgCl₂

-

Alamethicin

-

Tris-HCl buffer (pH 7.4)

-

Control microsomes (from the same expression system, lacking the UGT enzyme)

Procedure:

-

Incubation Setup: Prepare individual incubations for each recombinant UGT isoform. The reaction mixture composition will be similar to the one used for HLMs, but with the recombinant enzyme preparation instead of HLMs. A typical protein concentration for recombinant UGTs is 0.1 mg/mL.

-

Screening: Incubate a fixed concentration of noribogaine (e.g., 20 µM) with each of the recombinant UGT isoforms.

-

Analysis: After incubation and reaction termination, analyze the samples by LC-MS/MS to determine the formation of this compound.

-

Identification of Active Isoforms: Compare the rate of metabolite formation across the different UGT isoforms. Isoforms that show significant production of this compound are considered to be involved in its metabolism.

Kinetic Analysis of Lead UGT Isoforms

Once the primary UGT isoforms involved in noribogaine glucuronidation are identified, a more detailed kinetic analysis should be performed for each of these isoforms.

Procedure:

-

Concentration-dependent Assay: For each identified UGT isoform, perform incubations with a range of noribogaine concentrations (e.g., from 0 to 750 µM).

-

Kinetic Parameter Determination: Measure the rate of this compound formation at each substrate concentration.

-

Data Modeling: Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten, substrate inhibition) to determine the Vmax and Km values for each isoform.

This information is critical for understanding the contribution of each UGT isoform to the overall metabolism of noribogaine and for predicting potential drug-drug interactions.

Analytical Methodology

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of noribogaine and this compound in in vitro samples.

Key aspects of a typical LC-MS/MS method include:

-

Chromatographic Separation: A C8 or C18 reversed-phase column is commonly used for the separation of the analytes.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

-

Internal Standard: The use of a stable isotope-labeled internal standard is recommended for accurate quantification, although in its absence, a structurally similar compound can be used.

-

Validation: The method should be validated for linearity, accuracy, precision, and sensitivity, with a lower limit of quantification (LLOQ) appropriate for the expected concentrations in the samples. A typical LLOQ for noribogaine and its glucuronide in plasma is around 0.1 ng/ml.[2]

Conclusion

This technical guide provides a framework for the in vitro synthesis and metabolic investigation of this compound. The detailed protocols for enzymatic synthesis using human liver microsomes and for the identification of specific UGT isoforms offer a robust methodology for researchers in the field of drug metabolism and development. A thorough understanding of the glucuronidation of noribogaine is essential for advancing the clinical development of ibogaine and its derivatives.

References

- 1. Characterization of Human Hepatic and Extrahepatic UDP-Glucuronosyltransferase Enzymes Involved in the Metabolism of Classic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeted Inhibition of Glucuronidation Markedly Improves Drug Efficacy in Mice- a Model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Glucuronidation of Noribogaine: A Technical Guide to the Enzymes Involved

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine, the primary and pharmacologically active metabolite of the psychoactive compound ibogaine, holds significant interest for its potential therapeutic applications, particularly in the context of addiction treatment. The metabolic fate of noribogaine is a critical determinant of its pharmacokinetic profile and overall safety and efficacy. A key step in its elimination from the body is Phase II metabolism, specifically glucuronidation, which involves the conjugation of glucuronic acid to the noribogaine molecule, rendering it more water-soluble and readily excretable. While it is established that noribogaine undergoes this metabolic transformation, the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this crucial step are not yet definitively identified in publicly available scientific literature.

This technical guide provides a comprehensive overview of the current state of knowledge regarding noribogaine glucuronidation. It summarizes the available quantitative data, outlines the detailed experimental protocols that would be employed to identify the specific UGT isoforms involved, and presents visual representations of the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the study of noribogaine metabolism and for professionals in the field of drug development.

Quantitative Data on Noribogaine Glucuronidation

To date, kinetic parameters for the overall glucuronidation of noribogaine have been determined in in vitro studies using human liver microsomes (HLMs). These microsomes contain a mixture of various drug-metabolizing enzymes, including multiple UGT isoforms, providing a physiologically relevant system for studying metabolic pathways.

The following table summarizes the Michaelis-Menten kinetic parameters for the formation of noribogaine glucuronide in pooled human liver microsomes.

| Parameter | Value | Unit | Source |

| Vmax (Maximum Velocity) | 0.036 ± 0.0008 | nmol/min/mg microsomal protein | [1] |

| Km (Michaelis Constant) | 305 ± 15.8 | µM | [1] |

Note: These values represent the combined activity of all UGT enzymes present in human liver microsomes that contribute to noribogaine glucuronidation. The individual contributions of specific UGT isoforms are yet to be elucidated.

Experimental Protocols for Identifying UGT Isoforms in Noribogaine Metabolism

To pinpoint the specific UGT enzymes responsible for noribogaine glucuronidation, a series of established in vitro experimental protocols would be necessary. These experiments are designed to screen for enzymatic activity and then characterize the kinetics of the interaction between noribogaine and individual UGT isoforms.

Screening of Recombinant Human UGT Enzymes

Objective: To identify which of the major human UGT isoforms are capable of metabolizing noribogaine.

Methodology:

-

Reagents and Materials:

-

Noribogaine hydrochloride

-

Recombinant human UGT enzymes (expressed in a suitable system, e.g., baculovirus-infected insect cells or HEK293 cells). A panel of the most abundant hepatic UGTs should be used, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, and UGT2B17.

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (cofactor)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

-

-

Incubation Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing Tris-HCl buffer, MgCl₂, and the specific recombinant UGT enzyme.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding noribogaine (at a fixed concentration, e.g., 100 µM) and UDPGA (e.g., 2 mM).

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Compare the rate of this compound formation across all tested UGT isoforms.

-

UGT enzymes showing significant activity will be selected for further kinetic characterization.

-

Enzyme Kinetic Characterization with Recombinant UGTs

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the UGT isoforms that demonstrate significant activity towards noribogaine.

Methodology:

-

Incubation Procedure:

-

Follow the same procedure as the screening assay, but vary the concentration of noribogaine over a wide range (e.g., 1 µM to 1000 µM).

-

Ensure that the substrate concentrations bracket the expected Km value.

-

Maintain a saturating concentration of the cofactor UDPGA.

-

-

Data Analysis:

-

Quantify the rate of this compound formation at each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Calculate the intrinsic clearance (CLint) as Vmax/Km.

-

Chemical Inhibition Studies in Human Liver Microsomes

Objective: To confirm the involvement of specific UGT isoforms in noribogaine glucuronidation in a more complex, physiologically relevant matrix.

Methodology:

-

Reagents and Materials:

-

Pooled human liver microsomes (HLMs)

-

Noribogaine hydrochloride

-

UDPGA

-

Selective chemical inhibitors for specific UGT isoforms (e.g., bilirubin for UGT1A1, propofol for UGT1A9, fluconazole for UGT2B7).

-

-

Incubation Procedure:

-

Pre-incubate HLMs with and without a selective UGT inhibitor at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding noribogaine (at a concentration near its Km value in HLMs) and UDPGA.

-

Follow the standard incubation and termination procedures as described above.

-

-

Data Analysis:

-

Compare the rate of this compound formation in the presence and absence of the inhibitor.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that UGT isoform.

-

Visualizing the Metabolic Pathway and Experimental Workflows

To facilitate a clearer understanding of the processes described, the following diagrams have been generated using the Graphviz DOT language.

References

Unveiling Noribogaine Glucuronide: A Technical Guide to its Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine, the primary psychoactive metabolite of the naturally occurring alkaloid ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the context of addiction treatment. The metabolic journey of ibogaine does not end with noribogaine; it undergoes further biotransformation to form Noribogaine Glucuronide. This phase II metabolite, while a minor component compared to its precursor, plays a role in the overall pharmacokinetic profile of ibogaine. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this compound, offering detailed experimental protocols and data for researchers in the field.

Discovery and Metabolic Pathway

The identification of noribogaine as the principal metabolite of ibogaine was a significant step in understanding the pharmacology of this complex natural product, with its presence first reported in the mid-1990s. Subsequent research into the metabolic fate of noribogaine led to the discovery of its glucuronidated conjugate.

The metabolic cascade from ibogaine to this compound is a two-step process primarily occurring in the liver.

-

O-Demethylation of Ibogaine to Noribogaine: The initial and rate-limiting step is the O-demethylation of ibogaine at the 12-position to form 12-hydroxyibogamine, commonly known as noribogaine. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6 .

-

Glucuronidation of Noribogaine: The phenolic hydroxyl group of noribogaine serves as a substrate for phase II conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs) . This process results in the formation of this compound, a more water-soluble metabolite that can be more readily excreted from the body. While the specific UGT isoforms responsible for noribogaine glucuronidation have not been definitively identified, it is likely that multiple isoforms are involved, as is common for phenolic compounds.

dot

Physicochemical Properties and Identification

The structural modification from noribogaine to its glucuronide conjugate significantly alters its physicochemical properties, most notably increasing its polarity and molecular weight.

| Property | Noribogaine | This compound |

| Chemical Formula | C₁₉H₂₄N₂O | C₂₅H₃₂N₂O₇ |

| Molecular Weight | 296.41 g/mol | 472.53 g/mol |

| Key Functional Groups | Phenolic hydroxyl, Secondary amine, Tertiary amine | Glucuronic acid moiety, Ether linkage, Secondary amine, Tertiary amine |

The definitive identification of this compound relies on a combination of advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provides accurate mass measurements, confirming the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation through the analysis of fragmentation patterns. A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) from the precursor ion is a key indicator of a glucuronide conjugate.

Table 1: LC-MS/MS Parameters for the Detection of Noribogaine and its Glucuronide

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| Noribogaine | 297.2 | 122.1, 160.1, 146.2 | 30-45 |

| This compound | 473.2 | 297.2, 122.1, 160.1 | 30-55 |

Note: Optimal collision energies may vary depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While challenging to obtain due to the typically low in vivo concentrations of the metabolite, NMR spectroscopy provides unequivocal structural confirmation. 1H and 13C NMR spectra would reveal the presence of the glucuronic acid moiety and the position of its attachment to the noribogaine backbone. Key diagnostic signals would include the anomeric proton of the glucuronic acid and shifts in the signals of the aromatic protons of noribogaine adjacent to the phenolic oxygen upon glucuronidation.

Experimental Protocols

In Vitro Glucuronidation of Noribogaine using Human Liver Microsomes

This protocol allows for the enzymatic synthesis of this compound and the study of its formation kinetics.

Materials:

-

Noribogaine hydrochloride

-

Pooled human liver microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and pooled human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add noribogaine to the mixture to initiate the reaction. The final concentration of noribogaine should be varied to determine enzyme kinetics.

-

Add Cofactor: After a brief pre-incubation with the substrate, add UDPGA to start the glucuronidation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

dot

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma or urine.

Materials:

-

Biological matrix (plasma, urine)

-

This compound analytical standard

-

Internal standard (e.g., deuterated this compound)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol

-

Acetonitrile

-

Formic acid

-

Ammonium formate

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To an aliquot of the sample, add the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

-

Solid-Phase Extraction (for cleanup and concentration):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard (see Table 1).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the this compound analytical standard.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

dot

Quantitative Data Summary

The formation and elimination of this compound are characterized by specific pharmacokinetic parameters. The following table summarizes key quantitative data from in vitro and in vivo studies.

Table 2: Summary of Quantitative Data for this compound

| Parameter | Value | Context | Reference |

| Formation in Human Liver Microsomes (Vmax) | 0.036 ± 0.0008 nmol/min/mg protein | In vitro enzyme kinetics | [1] |

| Formation in Human Liver Microsomes (Km) | 305 ± 15.8 µM | In vitro enzyme kinetics | [1] |

| In Vitro Catalytic Efficiency (Vmax/Km) | 0.12 µl/min/mg microsomal protein | Comparison with noribogaine formation | [1] |

| Plasma Half-life (t½) | 21-23 hours | In healthy volunteers after noribogaine administration | [2] |

| Time to Maximum Concentration (Tmax) | 3-4 hours | In healthy volunteers after noribogaine administration | [2] |

| Urinary Excretion | 1.4% of administered noribogaine dose | In healthy volunteers (60 mg dose) | [2] |

Conclusion

The discovery and identification of this compound have provided a more complete picture of the metabolic fate of ibogaine. While it is a minor metabolite, its characterization is essential for a thorough understanding of the pharmacokinetics and potential drug-drug interactions associated with ibogaine and noribogaine. The analytical methods and experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the role of this metabolite in the overall pharmacological profile of ibogaine-related compounds. Future research should focus on definitively identifying the specific UGT isoforms responsible for its formation and further elucidating its potential biological activities.

References

The Role of Noribogaine Glucuronide in the Ibogaine Metabolism Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaine, a psychoactive indole alkaloid with recognized anti-addictive properties, undergoes extensive metabolism in the human body. Its primary active metabolite, noribogaine, is crucial to its therapeutic effects. A key step in the clearance of noribogaine is its conjugation with glucuronic acid to form noribogaine glucuronide. This technical guide provides an in-depth overview of the role of this compound in the ibogaine metabolism pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows. Understanding this metabolic pathway is critical for the development of safer and more effective ibogaine-based therapeutics.

Introduction

Ibogaine is rapidly metabolized in the liver, primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6, to its active metabolite, noribogaine (12-hydroxyibogamine)[1][2]. Noribogaine is considered the principal psychoactive metabolite and is thought to be largely responsible for the anti-addictive effects of ibogaine[1]. Noribogaine exhibits a longer half-life than its parent compound, contributing to the sustained therapeutic effects observed after a single dose of ibogaine. The subsequent metabolic step involves the glucuronidation of noribogaine, a phase II metabolic reaction that facilitates its excretion from the body[3]. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes[3]. The formation of this compound is a critical detoxification step, converting the active noribogaine into a more water-soluble and readily excretable compound.

Ibogaine and Noribogaine Metabolism Pathway

The metabolic conversion of ibogaine to noribogaine and subsequently to this compound is a sequential process involving two key enzymatic steps.

Quantitative Pharmacokinetic Data

The pharmacokinetics of ibogaine and its metabolites have been characterized in human studies. The following tables summarize key pharmacokinetic parameters for noribogaine and this compound.

Table 1: Pharmacokinetic Parameters of Noribogaine in Healthy Volunteers

| Parameter | 3 mg Dose (Mean ± SD) | 10 mg Dose (Mean ± SD) | 30 mg Dose (Mean ± SD) | 60 mg Dose (Mean ± SD) |

| Cmax (ng/mL) | 5.2 ± 1.5 | 14.5 ± 4.2 | 55.9 ± 15.1 | 116.0 ± 33.2 |

| Tmax (hr) | 2.5 ± 0.8 | 2.8 ± 0.8 | 2.3 ± 0.5 | 2.5 ± 0.8 |

| AUC (ng·hr/mL) | 203 ± 60 | 624 ± 181 | 2430 ± 705 | 5040 ± 1462 |

| t½ (hr) | 36.5 ± 9.8 | 37.9 ± 10.2 | 49.3 ± 13.3 | 28.4 ± 7.6 |

Data from an ascending single-dose study in healthy male volunteers.[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | 30 mg Noribogaine Dose (Mean ± SD) | 60 mg Noribogaine Dose (Mean ± SD) |

| Cmax (ng/mL) | 2.1 ± 0.6 | 4.1 ± 1.2 |

| Tmax (hr) | 4.0 ± 1.5 | 4.0 ± 1.5 |

| AUC (ng·hr/mL) | 69.4 ± 20.1 | 137.0 ± 39.7 |

| t½ (hr) | 21.0 ± 6.0 | 23.0 ± 6.6 |

| Ratio of Glucuronide to Noribogaine (Cmax) | 3.8% | 3.5% |

| Ratio of Glucuronide to Noribogaine (AUC) | 2.9% | 2.7% |

Data from an ascending single-dose study in healthy male volunteers. Ratios calculated from mean values.[4]

Table 3: In Vitro Michaelis-Menten Kinetic Parameters for Noribogaine Glucuronidation

| Parameter | Value (Mean ± SD) |

| Vmax (nmol/min/mg protein) | 0.036 ± 0.0008 |

| Km (µM) | 305 ± 15.8 |

| Catalytic Efficiency (Vmax/Km) (µL/min/mg protein) | 0.12 |

Data from incubations with human liver microsomes.[3]

Experimental Protocols

In Vitro Noribogaine Glucuronidation Assay Using Human Liver Microsomes

This protocol describes the determination of the kinetic parameters of noribogaine glucuronidation.

Materials:

-

Noribogaine

-

Pooled human liver microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Dimethyl sulfoxide (DMSO)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM Tris-HCl buffer (pH 7.4).

-

Prepare stock solutions of noribogaine in DMSO at 100-fold the final desired concentrations.

-

Prepare a UGT reaction mixture containing 5 mM UDPGA, 8 mM MgCl₂, and 25 µg/mL alamethicin in 100 mM Tris-HCl buffer.

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the UGT reaction mixture and pooled human liver microsomes to a final protein concentration of 0.5 mg/mL. The total incubation volume is 200 µL.

-

Place the tubes on ice for 30 minutes to allow alamethicin to permeabilize the microsomal membranes.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding 2 µL of the noribogaine stock solution to achieve final concentrations ranging from 0 to 750 µM.

-

Incubate the reaction mixtures for a predetermined time (e.g., up to 120 minutes, within the linear range of the reaction) at 37°C with shaking.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 40 µL of ice-cold acetonitrile.

-

Centrifuge the tubes at 18,000 x g for 5 minutes at 4°C to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

-

Analytical Method: LC-MS/MS for this compound Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in biological matrices. While a specific validated method for the glucuronide is not detailed in the provided search results, a general approach based on methods for the parent compounds can be outlined.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Zorbax eclipse XD8 C8, 5 µm)

-

Mobile Phase A: Ammonium formate buffer (e.g., 2 mM)

-

Mobile Phase B: Acetonitrile with a modifier (e.g., 0.02% v/v trimethylamine)

-

Gradient: A suitable gradient to separate this compound from other matrix components and metabolites.

-

Flow Rate: 200-400 µL/min

-

Injection Volume: 10-20 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined. For noribogaine, transitions like m/z 297.4 -> 122.1, 159.1, and 160.1 have been used. The transition for the glucuronide would be based on its molecular weight and fragmentation pattern.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.

Sample Preparation:

-

Plasma/Supernatant: Protein precipitation followed by solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB) is a common approach for cleaning up biological samples before LC-MS/MS analysis.

UGT Enzyme Phenotyping

Experimental Approaches:

-

Recombinant Human UGT Enzymes: Incubating noribogaine with a panel of individual, commercially available recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15) will directly identify which enzymes are capable of forming this compound.

-

Chemical Inhibition Studies: Using isoform-selective chemical inhibitors in incubations with human liver microsomes can help to elucidate the contribution of specific UGTs. A reduction in the formation of this compound in the presence of a specific inhibitor would suggest the involvement of that particular UGT isoform.

Visualizations of Experimental Workflows

In Vitro Noribogaine Glucuronidation Workflow

UGT Phenotyping Logical Workflow

Conclusion

This compound is the terminal metabolite in the primary metabolic pathway of ibogaine. Its formation, catalyzed by UGT enzymes, is a crucial step for the detoxification and elimination of the pharmacologically active noribogaine. The quantitative data indicate that while noribogaine has a long half-life, its glucuronidation is a continuous process leading to clearance. The provided experimental protocols offer a framework for researchers to investigate the kinetics of this reaction and to identify the specific UGT isoforms involved. A thorough understanding of the formation and fate of this compound is essential for the continued development of ibogaine and its derivatives as therapeutic agents, particularly in the context of predicting drug-drug interactions and accounting for genetic polymorphisms in UGT enzymes that could impact patient safety and efficacy. Further research to definitively identify the specific UGT isoforms responsible for noribogaine glucuronidation is warranted.

References

- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. Contribution of the different UDP-glucuronosyltransferase (UGT) isoforms to buprenorphine and norbuprenorphine metabolism and relationship with the main UGT polymorphisms in a bank of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary pharmacological screening of Noribogaine Glucuronide

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of Noribogaine Glucuronide

Introduction

Noribogaine, the primary psychoactive metabolite of the anti-addictive compound ibogaine, has garnered significant interest for its potential therapeutic applications. Following its formation via O-demethylation of ibogaine, noribogaine undergoes further phase II metabolism. This critical step involves conjugation with glucuronic acid to form this compound (NIG), a process intended to increase its water solubility and facilitate its excretion from the body.

This technical guide provides a comprehensive overview of the preliminary pharmacological considerations for this compound. Given the limited direct pharmacological data available for this specific metabolite, this document focuses on its metabolic formation, its pharmacokinetic profile, and the extensive pharmacological data of its immediate precursor, noribogaine. Furthermore, it outlines a proposed experimental workflow for a comprehensive , providing a roadmap for future research in this area. This guide is intended for researchers, scientists, and drug development professionals investigating the iboga alkaloid metabolic pathway and its implications for therapeutic development.

Metabolic Pathway and Formation

Ibogaine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, noribogaine.[1][2] Subsequently, noribogaine is cleared through glucuronidation to form this compound.[2][3] This metabolic cascade is a crucial determinant of the overall pharmacokinetic and pharmacodynamic profile of ibogaine administration.

The conversion of noribogaine to its glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs).[4] In vitro studies using human liver microsomes have determined the Michaelis-Menten kinetics for this reaction, revealing an apparent Vmax of 0.036 ± 0.0008 nmol/min/mg microsomal protein and an apparent Km of 305 ± 15.8 µM.[3] The catalytic efficiency (Vmax/Km) for the formation of this compound is approximately 0.12 µl/min/mg microsomal protein.[3] This is significantly lower than the efficiency of noribogaine formation from ibogaine, which explains why plasma levels of noribogaine typically exceed those of the parent compound after ibogaine administration.[3]

Metabolic pathway of Ibogaine to this compound.

Pharmacology of Noribogaine (Precursor)

Receptor Binding Profile

Noribogaine binds to a variety of receptors, with notable affinity for opioid and serotonin transporters. Unlike its parent compound, ibogaine, noribogaine does not bind to the sigma-2 (σ2) receptor.[6] It generally shows a higher affinity for opioid receptors than ibogaine.[7]

Table 1: Receptor Binding Affinities (Ki) of Noribogaine

| Receptor/Transporter | Ligand | Species | Ki (µM) | Reference |

|---|---|---|---|---|

| Kappa Opioid Receptor (KOR) | [3H]U-69593 | Cattle | 0.96 ± 0.08 | [7] |

| Mu Opioid Receptor (MOR) | [3H]DAMGO | Cattle | 2.66 ± 0.62 | [7] |

| Delta Opioid Receptor (DOR) | [3H]DPDPE | Cattle | 24.72 ± 2.26 | [7] |

| Serotonin Transporter (SERT) | - | - | Potent inhibitor | [8][9] |

| NMDA Receptor | [3H]MK-801 | Human | Submicromolar |[8] |

Functional Activity

Noribogaine's functional activity is as complex as its binding profile. It acts as a potent serotonin reuptake inhibitor and displays unique, biased activity at the kappa opioid receptor (KOR).[6][9]

At the KOR, noribogaine is a G-protein biased agonist. It stimulates GDP-GTP exchange with an efficacy of 75% compared to the endogenous ligand dynorphin A (EC50 = 9 µM), but is only 12% as efficacious at recruiting β-arrestin.[10] This biased signaling may contribute to its potential therapeutic effects while avoiding the dysphoria typically associated with KOR activation.[10] At the mu opioid receptor (MOR), it acts as a weak antagonist.[10]

Table 2: In Vitro Functional Activity of Noribogaine

| Assay | Receptor | Effect | Potency/Efficacy | Reference |

|---|---|---|---|---|

| GDP-GTP Exchange | KOR | G-protein biased agonist | EC50 = 9 µM; 75% efficacy vs. Dynorphin A | [10] |

| β-Arrestin Recruitment | KOR | Weak partial agonist / Antagonist | 12% efficacy; IC50 = 1 µM (as antagonist) | [10] |

| G-protein Signaling | MOR | Weak antagonist | Ke = 20 µM | [10] |

| β-Arrestin Recruitment | MOR | Weak antagonist | Ke = 20 µM | [10] |

| Serotonin Uptake | SERT | Inhibition | ~10x more potent than ibogaine |[9] |

Key signaling pathways of Noribogaine.

Pharmacokinetics of this compound

Pharmacokinetic studies in humans have successfully measured plasma concentrations of this compound following the administration of ibogaine or noribogaine.[1][11] After oral administration of noribogaine to healthy volunteers, the metabolite is readily detected in plasma.[2][12] The main route of elimination for noribogaine and its metabolites is via the digestive tract.[5] Urinary excretion is a minor pathway, with approximately 1.4% of this compound being found in urine.[5] The extended presence of noribogaine in the body, with a half-life of 28-49 hours, provides a prolonged period for its conversion to and the subsequent clearance of this compound.[2][12]

Table 3: Summary of Human Pharmacokinetic Parameters

| Compound | Administration | Tmax | t1/2 (half-life) | Key Notes | Reference |

|---|---|---|---|---|---|

| Ibogaine | Oral (10mg/kg) | - | 4-7 hours | Highly variable clearance, correlated to CYP2D6 genotype. | [2][11] |

| Noribogaine | Oral (3-60mg) | 2-3 hours | 28-49 hours | Slowly eliminated; high apparent volume of distribution. | [2][12] |

| this compound | Metabolite | Detected in plasma | - | Formed from noribogaine; primarily cleared via digestive tract. |[2][5][11] |

Proposed Experimental Workflow for Pharmacological Screening

Given that glucuronidated metabolites are often inactive and intended for excretion, it is crucial to experimentally verify the pharmacological profile of this compound. The following outlines a logical, tiered approach for its preliminary screening.

Experimental Protocols

-

Synthesis and Purification:

-

Objective: To obtain a sufficient quantity of high-purity this compound for in vitro and in vivo testing.

-

Methodology: Employ microbial biotransformation or enzymatic synthesis using recombinant UGTs.[4] An alternative is late-stage chemical glucuronidation.[13] The synthesized compound must be purified using chromatographic techniques (e.g., HPLC) and its structure confirmed by NMR spectroscopy and mass spectrometry.

-

-

In Vitro Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound at key CNS targets relevant to the pharmacology of noribogaine.

-

Methodology: Conduct radioligand binding assays using cell membrane preparations expressing target receptors. A primary screen should include, at minimum: mu, delta, and kappa opioid receptors; serotonin transporter (SERT); dopamine transporter (DAT); and NMDA receptors. The assay measures the displacement of a specific radioligand by increasing concentrations of this compound to determine the inhibition constant (Ki).

-

-

In Vitro Functional Assays:

-

Objective: To assess whether this compound has agonist, antagonist, or allosteric modulator activity at receptors where binding is observed.

-

Methodology:

-

GPCRs (Opioid Receptors): Utilize assays measuring G-protein activation (e.g., [35S]GTPγS binding) and β-arrestin recruitment (e.g., BRET or FRET-based assays). These will determine efficacy (Emax) and potency (EC50).

-

Transporters (SERT/DAT): Use synaptosome preparations or cell lines expressing the transporters to measure the inhibition of neurotransmitter uptake (e.g., [3H]5-HT or [3H]DA uptake assays) to determine the IC50.

-

-

-

In Vivo Pharmacokinetic and Behavioral Assays:

-

Objective: To characterize the in vivo disposition and central nervous system effects of directly administered this compound.

-

Methodology:

-

Pharmacokinetics: Administer synthesized this compound to rodents (e.g., rats or mice) via intravenous and oral routes. Collect plasma and brain tissue samples at multiple time points to determine key parameters like half-life, volume of distribution, and brain penetration (BBB crossing).

-

Behavioral Screen: Administer the compound to rodents and assess a panel of behavioral effects, including locomotor activity, opioid withdrawal symptoms (in dependent animals), and potential tremorigenic effects.[9] This initial screen will reveal if the compound has significant in vivo activity at relevant doses.

-

-

Proposed workflow for pharmacological screening.

Conclusion

This compound is the terminal metabolite in the primary metabolic pathway of ibogaine. While the pharmacological profile of its immediate precursor, noribogaine, is well-characterized and demonstrates significant interaction with opioid and serotonergic systems, there is a notable absence of direct pharmacological data for the glucuronidated form. Standard metabolic principles suggest that glucuronidation is a deactivation and elimination step; however, this assumption requires empirical validation.

The proposed screening workflow provides a systematic framework for elucidating the binding, functional, and in vivo activities of this compound. By executing these studies, researchers can definitively determine whether this metabolite contributes to the overall pharmacological effects of ibogaine or if it is, as expected, an inactive end-product. This information is critical for a complete understanding of ibogaine's mechanism of action and for the development of safer, next-generation therapeutic agents based on its unique pharmacology.

References

- 1. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Noribogaine - Wikipedia [en.wikipedia.org]

- 7. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 9. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

Noribogaine Glucuronide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine Glucuronide is the primary phase II metabolite of noribogaine, which itself is the major active metabolite of the psychoactive indole alkaloid, ibogaine. The process of glucuronidation, a key detoxification pathway in the body, increases the water solubility of noribogaine, facilitating its excretion. Understanding the chemical properties, metabolic fate, and analytical determination of this compound is crucial for researchers and professionals involved in the development of ibogaine-related therapeutics and in the broader fields of pharmacology and toxicology. This technical guide provides a detailed summary of the available information on this compound, including its chemical identifiers, quantitative metabolic data, and relevant experimental methodologies.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, offering a standardized reference for researchers.

| Identifier | Value | Source |

| CAS Number (Free Acid) | 1628118-68-2 | [1][2][3] |

| PubChem CID | 169444610 | [4] |

| IUPAC Name | 6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [4][5] |

| Molecular Formula | C₂₅H₃₂N₂O₇ | [4] |

| Molecular Weight | 472.53 g/mol | [2] |

| Canonical SMILES | CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | [4][5] |

| InChI Key | UBYGDSNVKWHTFB-IHRYNBHOSA-N | [4] |

| InChI | InChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20-,21+,22+,23-,25+/m1/s1 | [4] |

Quantitative Data

The formation of this compound is a critical step in the metabolism of noribogaine. The following table summarizes the key kinetic parameters for this reaction as determined in human liver microsomes.

| Parameter | Value | Unit | Source |

| Vmax (Maximum Reaction Velocity) | 0.036 ± 0.0008 | nmol/min/mg microsomal protein | |

| Km (Michaelis Constant) | 305 ± 15.8 | µM |

Experimental Protocols

In Vitro Glucuronidation Assay

A detailed experimental protocol for assessing the in vitro formation of this compound from noribogaine using human liver microsomes is outlined below. This protocol is based on established methodologies for studying drug metabolism.

Objective: To determine the kinetic parameters (Vmax and Km) of Noribogaine Glucuronidation.

Materials:

-

Noribogaine

-

Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in Tris-HCl buffer (pH 7.4) containing human liver microsomes (e.g., 0.25 mg/mL), MgCl₂ (e.g., 5 mM), and varying concentrations of noribogaine (e.g., 0 to 500 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., 2 mM).

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction rate is linear (e.g., 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of this compound using a validated LC-MS/MS method.

LC-MS/MS Analysis of this compound

The following provides a summary of the key parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound.

| Parameter | Description |

| Instrumentation | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |

| Ionization Mode | Positive |

| MRM Transitions | * m/z 473.2 → 297.2 (Quantifier) * m/z 473.2 → 122.1 (Qualifier) |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid. |

Metabolic Pathway

The metabolic conversion of ibogaine to this compound involves two primary enzymatic steps. The first is the O-demethylation of ibogaine to noribogaine, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The subsequent step is the glucuronidation of noribogaine, which is facilitated by UDP-glucuronosyltransferase (UGT) enzymes. While the specific UGT isoforms responsible for noribogaine glucuronidation have not been definitively identified in the reviewed literature, the general pathway is well-established.

Caption: Metabolic pathway of ibogaine to this compound.

Experimental Workflow: In Vitro UGT Phenotyping

To identify the specific UGT isoforms responsible for the glucuronidation of noribogaine, a systematic in vitro screening assay is typically employed. The following diagram illustrates a general workflow for such an experiment.

Caption: Workflow for identifying UGT isoforms involved in noribogaine metabolism.

References

solubility and stability of Noribogaine Glucuronide

An In-depth Technical Guide to the Solubility and Stability of Noribogaine Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge and methodologies for assessing the solubility and stability of this compound, a primary metabolite of noribogaine. Given the limited publicly available quantitative data on this specific metabolite, this guide synthesizes information on related compounds and established experimental protocols to offer a robust framework for its characterization.

Introduction

Noribogaine is the principal and pharmacologically active metabolite of ibogaine, a psychoactive indole alkaloid with potential therapeutic applications in addiction treatment.[1][2][3] Following its formation via O-demethylation of ibogaine, noribogaine is further metabolized through glucuronidation.[1] The resulting conjugate, this compound, is a more polar molecule intended to facilitate excretion. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is critical for accurate pharmacokinetic and toxicological assessments in drug development.

Glucuronide metabolites, in general, can exhibit lability, which presents challenges in bioanalytical testing.[4] Therefore, a thorough characterization of this compound's behavior in various matrices and conditions is essential.

Physicochemical Properties

While specific experimental data on the solubility and stability of this compound is scarce in the public domain, we can infer its likely properties based on the general characteristics of glucuronide conjugates and the known properties of its parent compound, noribogaine.

Table 1: Physicochemical Properties of Noribogaine and its Glucuronide

| Property | Noribogaine | This compound | Reference |

| Molecular Formula | C₁₉H₂₄N₂O | C₂₅H₃₂N₂O₇ | [5][6] |

| Molecular Weight | 296.41 g/mol | 472.53 g/mol | [5][6] |

| Predicted Solubility | Lipophilic | Expected to be significantly more water-soluble than noribogaine | [7] |

| Predicted Stability | Stable in human plasma at room temperature for at least 1 week | Potentially unstable, susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures | [4][8] |

Metabolism and Signaling Pathways

The significance of this compound is intrinsically linked to the metabolic pathway of ibogaine and the pharmacological activity of noribogaine.

Metabolic Pathway of Ibogaine

Ibogaine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, noribogaine.[9] Noribogaine then undergoes phase II metabolism, where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the phenolic hydroxyl group of noribogaine, forming this compound.

References

- 1. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Metabolite Stability Assay Protocol in Whole Blood - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. enamine.net [enamine.net]

- 4. biorxiv.org [biorxiv.org]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Enigmatic Fate of a Psychoactive Metabolite: A Technical Guide to the Theoretical Psychoactivity of Noribogaine Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaine, a naturally occurring psychoactive compound, has garnered significant interest for its potential in treating substance use disorders. Its primary active metabolite, noribogaine, is understood to be a key mediator of its prolonged therapeutic effects. However, the metabolic cascade of ibogaine does not terminate at noribogaine. This technical guide delves into the subsequent metabolic step—the formation of noribogaine glucuronide—and critically evaluates its theoretical psychoactivity. While direct experimental evidence on the psychoactive properties of this compound is scarce, this paper will synthesize the known pharmacology of its parent compound, noribogaine, with the established principles of drug metabolism and pharmacokinetics to postulate the likely contribution, or lack thereof, of this glucuronidated metabolite to the central nervous system effects of ibogaine. By examining receptor binding affinities, functional activities, and the physiological impact of glucuronidation, we aim to provide a comprehensive framework for researchers exploring the intricate pharmacology of ibogaine and its metabolites.

Introduction

Ibogaine is a psychoactive indole alkaloid derived from the West African shrub Tabernanthe iboga. It is traditionally used in spiritual ceremonies and has more recently been investigated for its potential to treat addiction.[1] Following administration, ibogaine is metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its main active metabolite, noribogaine (12-hydroxyibogamine).[2][3] Noribogaine itself is a psychoactive compound and is considered to be a significant contributor to the anti-addictive properties of ibogaine, in part due to its longer half-life.[3][4]

The metabolic pathway continues with the conjugation of noribogaine to glucuronic acid, forming this compound. While the pharmacokinetics of ibogaine and noribogaine have been the subject of numerous studies, the pharmacological activity of this compound remains largely uncharacterized. This guide will, therefore, focus on the theoretical psychoactivity of this terminal metabolite.

The Precursor: Noribogaine's Pharmacological Profile

To understand the potential activity of this compound, it is essential to first detail the established pharmacology of its parent compound, noribogaine. Noribogaine readily crosses the blood-brain barrier and interacts with several key neurotransmitter systems implicated in mood, reward, and addiction.[2][5]

Receptor Binding Affinities

Noribogaine exhibits a complex receptor binding profile, with notable affinity for opioid and serotonin receptors. The following table summarizes the available quantitative data on its binding affinities.

| Receptor/Transporter | Ligand | Species | Ki (μM) | Reference |

| Kappa Opioid Receptor | N/A | N/A | 0.96 ± 0.08 | [6] |

| Mu Opioid Receptor | N/A | N/A | 2.66 ± 0.62 | [6] |

| Delta Opioid Receptor | N/A | N/A | 24.72 ± 2.26 | [6] |

| Serotonin Transporter (SERT) | [125I]RTI-55 | N/A | IC50 = 0.04 ± 0.01 | [7] |

Functional Activity

Beyond simple binding, noribogaine's functional activity at these receptors is crucial to its psychoactive and therapeutic effects.

-

Kappa-Opioid Receptor (KOR): Noribogaine acts as a G-protein biased agonist at the KOR. It stimulates the G-protein signaling pathway with an efficacy of 75% compared to the endogenous ligand dynorphin A (EC50 = 9 μM).[8][9] However, it only weakly engages the β-arrestin pathway, with an efficacy of just 12%.[8][9] This biased agonism is significant as the G-protein pathway is associated with therapeutic effects like analgesia, while the β-arrestin pathway is linked to adverse effects such as dysphoria.[8]

-

Mu-Opioid Receptor (MOR): The activity of noribogaine at the MOR is more complex and appears to be context-dependent, with some studies suggesting it acts as a weak partial agonist or antagonist.[1][3]

-

Serotonin Transporter (SERT): Noribogaine is a potent inhibitor of serotonin reuptake, which leads to increased extracellular serotonin levels.[8][10] This action is thought to contribute to its antidepressant-like effects.

The Impact of Glucuronidation on Psychoactivity

Glucuronidation is a Phase II metabolic process that attaches a glucuronic acid moiety to a substrate. This process significantly increases the water solubility and molecular weight of the compound, which in turn facilitates its renal and biliary excretion.

Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a compound to be psychoactive, it must be able to cross the BBB.

The addition of a glucuronic acid group to noribogaine is expected to drastically reduce its lipophilicity and increase its polarity. These changes are generally associated with a significant decrease in the ability of a molecule to passively diffuse across the BBB. While active transport mechanisms for some glucuronidated compounds exist, it is highly probable that this compound has a significantly lower brain penetration than its parent compound, noribogaine.

Receptor Interaction

Even if a small amount of this compound were to enter the central nervous system, the bulky glucuronic acid moiety would likely sterically hinder its ability to bind effectively to the same receptors as noribogaine. The precise fit required for ligand-receptor interaction would be disrupted, leading to a significant reduction or complete loss of affinity for opioid and serotonin receptors.

Experimental Protocols

The following are generalized methodologies for key experiments that would be required to definitively determine the psychoactivity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Cell lines expressing the receptor of interest (e.g., KOR, MOR, SERT) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound (this compound).

-

Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter, representing the amount of bound ligand, is then measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the opioid receptors.

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the GPCR of interest are prepared.

-

Assay Reaction: The membranes are incubated with the test compound (this compound), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Activation and Binding: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The binding of [³⁵S]GTPγS to the activated G-protein is a measure of receptor activation.

-

Measurement: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Analysis: The data is used to generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the test compound.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of living animals.

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The collected dialysate is then analyzed, typically using high-performance liquid chromatography (HPLC), to quantify the levels of neurotransmitters like serotonin and dopamine.

-

Drug Administration: The test compound (this compound) is administered systemically, and changes in neurotransmitter levels are monitored over time.

Visualizations

Metabolic Pathway of Ibogaine

Caption: Metabolic conversion of ibogaine to noribogaine and subsequently to this compound.

Noribogaine's Biased Agonism at the Kappa-Opioid Receptor

Caption: Biased signaling of noribogaine at the kappa-opioid receptor.

Conclusion

Based on the fundamental principles of pharmacology and drug metabolism, it is highly improbable that this compound possesses significant psychoactive properties. The process of glucuronidation is specifically designed to create more water-soluble, larger molecules that are readily eliminated from the body and have poor penetration of the blood-brain barrier. The addition of the glucuronide moiety would also likely abolish or severely diminish its affinity for the central nervous system receptors that mediate the psychoactive effects of noribogaine.

References

- 1. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 2. Distribution of ibogaine and noribogaine in a man following a poisoning involving root bark of the Tabernanthe iboga shrub - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral noribogaine shows high brain uptake and anti-withdrawal effects not associated with place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 8. Noribogaine - Wikipedia [en.wikipedia.org]

- 9. Noribogaine is a G-protein biased κ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo neurobiological effects of ibogaine and its O-desmethyl metabolite, 12-hydroxyibogamine (noribogaine), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Noribogaine Glucuronide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of noribogaine glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ibogaine, a psychoactive indole alkaloid, is metabolized to noribogaine, which subsequently undergoes glucuronidation.[1] Monitoring the levels of this major metabolite is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for this compound quantification.

Introduction